(E)-N,N-dimethyl-4-[2-[5-[(Z)-4,4,4-trifluoro-1-(3-fluoro-2H-indazol-5-yl)-2-phenylbut-1-enyl]pyridin-2-yl]oxyethylamino]but-2-enamide;hydrochloride
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Overview
Description
H3B-6545 (hydrochloride) is a novel selective estrogen receptor covalent antagonist (SERCA) that targets estrogen receptor alpha (ERα). It has shown promising preclinical and clinical activity in treating estrogen receptor-positive (ER+) breast cancer, particularly in cases resistant to standard endocrine therapies .
Preparation Methods
The synthesis of H3B-6545 (hydrochloride) involves structure-based drug design to enhance the potency of the core scaffold. The synthetic route includes the covalent engagement of cysteine-530 on the estrogen receptor alpha, which is crucial for its antagonistic activity . Detailed industrial production methods are proprietary and not publicly disclosed.
Chemical Reactions Analysis
H3B-6545 (hydrochloride) undergoes covalent binding reactions with the estrogen receptor alpha. This binding is facilitated by targeting cysteine-530, leading to the inactivation of both wild-type and mutant forms of the receptor . The major product of this reaction is the inactivated estrogen receptor complex.
Scientific Research Applications
H3B-6545 (hydrochloride) has significant applications in scientific research, particularly in the field of oncology. It is used to study the mechanisms of resistance in estrogen receptor-positive breast cancer and to develop new therapeutic strategies for patients with therapy-resistant tumors . Additionally, it is being investigated in combination with other breast cancer therapies to enhance treatment efficacy .
Mechanism of Action
H3B-6545 (hydrochloride) exerts its effects by covalently binding to cysteine-530 on the estrogen receptor alpha. This binding enforces an antagonist conformation, inactivating both wild-type and mutant forms of the receptor . This mechanism disrupts the estrogen receptor signaling pathway, inhibiting the growth of estrogen receptor-positive breast cancer cells .
Comparison with Similar Compounds
H3B-6545 (hydrochloride) is unique compared to other estrogen receptor antagonists due to its covalent binding mechanism. Similar compounds include tamoxifen and fulvestrant, which also target the estrogen receptor but do not covalently bind to it . H3B-6545 (hydrochloride) has shown superior anti-tumor activity in preclinical models compared to these traditional therapies .
Properties
IUPAC Name |
(E)-N,N-dimethyl-4-[2-[5-[(Z)-4,4,4-trifluoro-1-(3-fluoro-2H-indazol-5-yl)-2-phenylbut-1-enyl]pyridin-2-yl]oxyethylamino]but-2-enamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29F4N5O2.ClH/c1-39(2)27(40)9-6-14-35-15-16-41-26-13-11-22(19-36-26)28(21-10-12-25-23(17-21)29(31)38-37-25)24(18-30(32,33)34)20-7-4-3-5-8-20;/h3-13,17,19,35H,14-16,18H2,1-2H3,(H,37,38);1H/b9-6+,28-24-; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSVJVMDHBDKJL-XVBKFJSKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C=CCNCCOC1=NC=C(C=C1)C(=C(CC(F)(F)F)C2=CC=CC=C2)C3=CC4=C(NN=C4C=C3)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)/C=C/CNCCOC1=NC=C(C=C1)/C(=C(/CC(F)(F)F)\C2=CC=CC=C2)/C3=CC4=C(NN=C4C=C3)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30ClF4N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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